1-[Benzyl(methyl)amino]-5-(4-fluorophenyl)pentan-3-one
Description
1-[Benzyl(methyl)amino]-5-(4-fluorophenyl)pentan-3-one is a synthetic ketone derivative characterized by a pentan-3-one backbone substituted with a benzyl(methyl)amino group at position 1 and a 4-fluorophenyl moiety at position 4. The compound’s structure combines aromatic (benzyl, fluorophenyl) and aliphatic (methylamino) components, which may influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
Properties
CAS No. |
918519-39-8 |
|---|---|
Molecular Formula |
C19H22FNO |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-[benzyl(methyl)amino]-5-(4-fluorophenyl)pentan-3-one |
InChI |
InChI=1S/C19H22FNO/c1-21(15-17-5-3-2-4-6-17)14-13-19(22)12-9-16-7-10-18(20)11-8-16/h2-8,10-11H,9,12-15H2,1H3 |
InChI Key |
RNSPBZLUWQHRQF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC(=O)CCC1=CC=C(C=C1)F)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Benzyl(methyl)amino]-5-(4-fluorophenyl)pentan-3-one typically involves the following steps:
Formation of the Pentanone Backbone: The starting material, 4-fluorobenzaldehyde, undergoes a condensation reaction with a suitable ketone to form the pentanone backbone.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Methylation: The methyl group is added through a methylation reaction using methyl iodide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[Benzyl(methyl)amino]-5-(4-fluorophenyl)pentan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The benzyl and fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Benzyl chloride, methyl iodide, and various amines.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl or fluorophenyl derivatives.
Scientific Research Applications
1-[Benzyl(methyl)amino]-5-(4-fluorophenyl)pentan-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-[Benzyl(methyl)amino]-5-(4-fluorophenyl)pentan-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Modifications
The compound shares structural similarities with other fluorophenyl-containing molecules and amino-substituted ketones. Below is a comparative analysis with three analogues:
Pharmacological and Biochemical Insights
- Fluorophenyl Substitution: The 4-fluorophenyl group, present in both the target compound and ZPX394, enhances binding to hydrophobic pockets in enzymes like BACE1 (β-secretase), a target for Alzheimer’s disease therapeutics. Fluorine’s electronegativity and small atomic radius improve binding affinity and metabolic stability compared to non-fluorinated analogues .
- Amino Group Variations: The benzyl(methyl)amino group in the target compound differs from ZPX394’s methyl sulfonamide moiety. Sulfonamides typically exhibit stronger hydrogen-bonding interactions with catalytic residues (e.g., Asp32/Asp228 in BACE1), suggesting the target compound may require structural optimization for comparable potency.
- Backbone Flexibility : The pentan-3-one backbone provides greater conformational flexibility than rigid benzene dicarboxamide (ZPX394) or piperidine derivatives. While flexibility may improve tissue penetration, it could reduce target selectivity.
Metabolic and Pharmacokinetic Considerations
- Metabolic Stability: Compounds with fluorinated aromatic rings (e.g., ZPX394) demonstrate extended half-lives due to reduced CYP450-mediated oxidation. The target compound’s benzyl(methyl)amino group, however, may introduce susceptibility to N-demethylation, a common metabolic pathway .
Biological Activity
1-[Benzyl(methyl)amino]-5-(4-fluorophenyl)pentan-3-one, a compound with the CAS number 73608-73-8, is an organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
- Molecular Formula : C14H21NO
- Molecular Weight : 219.32 g/mol
- LogP : 2.7336 (indicating moderate lipophilicity)
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antidepressant Activity
Research indicates that compounds similar to this compound may exhibit antidepressant properties. For instance, studies have shown that related benzylamine derivatives can influence neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition, which are critical in mood regulation.
2. Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. Analogous compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating a potential mechanism of action through apoptosis induction and cell cycle arrest.
3. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar compounds have been reported to possess antibacterial and antifungal properties, affecting both Gram-positive and Gram-negative bacteria.
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds related to this compound:
Table 1: Summary of Biological Activities
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with neurotransmitter receptors and enzymes involved in metabolic pathways plays a crucial role.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
